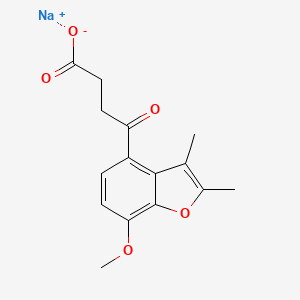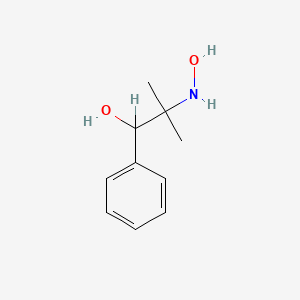
(2S,4R)-2-Ethyl-4-methyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-2-Ethyl-4-methyloxolane is a chiral compound belonging to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by its specific stereochemistry, with the (2S,4R) configuration indicating the spatial arrangement of its substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Ethyl-4-methyloxolane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde, using chiral reducing agents. The reaction conditions often include low temperatures and specific solvents to enhance the selectivity and yield of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or biocatalysts can be employed to achieve high enantioselectivity. Additionally, purification techniques such as chromatography or crystallization are used to isolate the desired enantiomer from any by-products or racemic mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-2-Ethyl-4-methyloxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxolane ring or its substituents, leading to different stereoisomers or derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce different stereoisomers or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4R)-2-Ethyl-4-methyloxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference compound in stereochemical studies.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,4R)-2-Ethyl-4-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The pathways involved may include enzyme inhibition, receptor activation, or modulation of metabolic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4S)-2-Ethyl-4-methyloxolane: The enantiomer of (2S,4R)-2-Ethyl-4-methyloxolane with opposite stereochemistry.
(2S,4S)-2-Ethyl-4-methyloxolane: A diastereomer with different spatial arrangement of substituents.
(2R,4R)-2-Ethyl-4-methyloxolane: Another diastereomer with a unique stereochemistry.
Uniqueness
This compound is unique due to its specific (2S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding interactions, and overall effectiveness in various applications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
73435-18-4 |
|---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(2S,4R)-2-ethyl-4-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
HXTYAJYEZGMVNC-RQJHMYQMSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](CO1)C |
Kanonische SMILES |
CCC1CC(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)
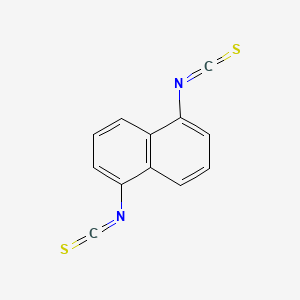
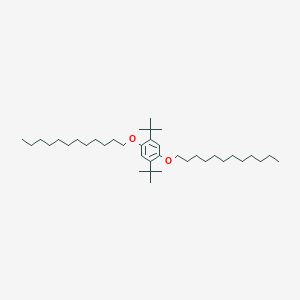
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
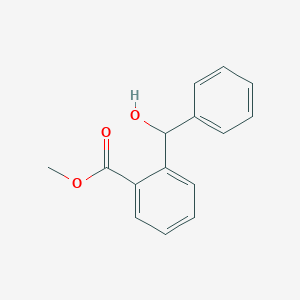
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
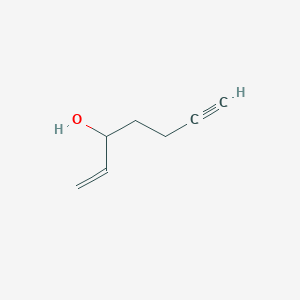
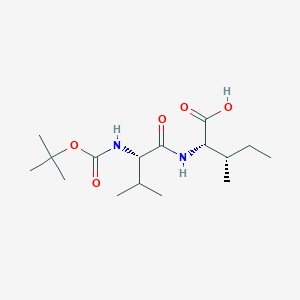
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
